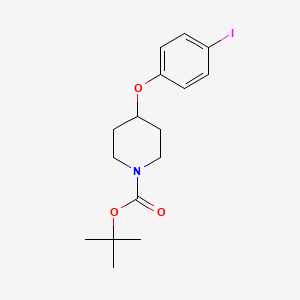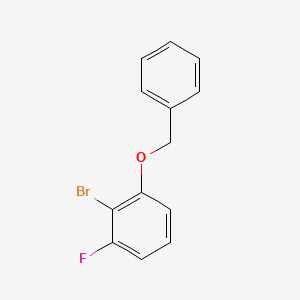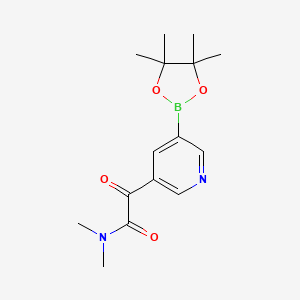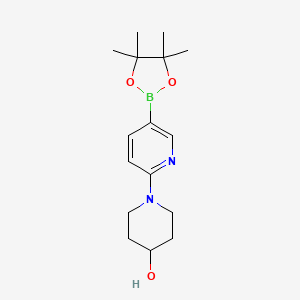
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the steps involved in the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reactants, products, and conditions necessary for the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Biotechnological Routes and Chemical Synthesis
Biotechnological advancements have facilitated the production of valuable chemicals from biomass, leveraging compounds like lactic acid. This approach underscores the potential of utilizing biomass-derived materials for the synthesis of complex molecules, including boronic acid derivatives, for applications in green chemistry and material science. The exploration of biotechnological routes highlights a sustainable pathway to produce chemicals that are pivotal in the synthesis of polymers and other functional materials, demonstrating the versatility of biomass conversion processes (Gao, Ma, & Xu, 2011).
Role in Organic Synthesis and Drug Design
Boron-containing compounds, such as cyclic boronate esters, have emerged as critical entities in organic synthesis, pharmacology, and materials science due to their air stability and versatile reactivity. The boron chelates, including BON heterocycles, are of particular interest in drug design owing to their robustness and potential as novel chemotypes. Their easy formation under mild conditions and resistance to hydrolysis and thermal degradation make them suitable for bioconjugate preparation and the modification of polymers. This emphasizes the importance of boronic acid derivatives in creating new materials and pharmaceuticals with enhanced properties (Golovanov & Sukhorukov, 2021).
Applications in Medicinal Chemistry
The conjugates of certain acids, including those related to boronic acid derivatives, have been extensively studied for their bioactivities. For instance, p-Coumaric acid and its conjugates have been recognized for their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. This indicates the potential of boronic acid derivatives to be modified and utilized in the synthesis of therapeutic agents with a wide range of biological activities. The ability to conjugate boronic acid derivatives with biologically active compounds opens avenues for developing novel treatments and enhancing the efficacy of existing therapeutic approaches (Pei, Ou, Huang, & Ou, 2016).
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to participate in suzuki-miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
In general, boronic acids and their esters are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling, which can lead to the formation of complex organic structures .
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The ability of boronic acids and their esters to form carbon-carbon bonds via suzuki-miyaura coupling can lead to the synthesis of complex organic structures, which can have various biological effects depending on the specific structures formed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which this compound is present can impact its stability and efficacy.
Safety and Hazards
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(18-11-12)19-9-7-13(20)8-10-19/h5-6,11,13,20H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYQXAICIPVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

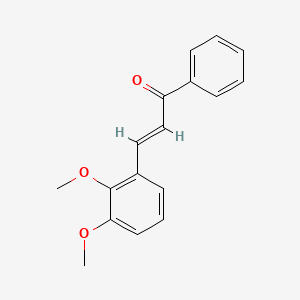
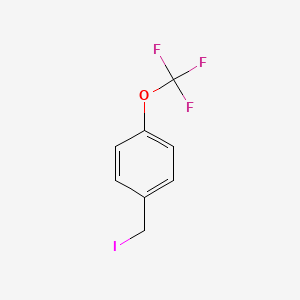

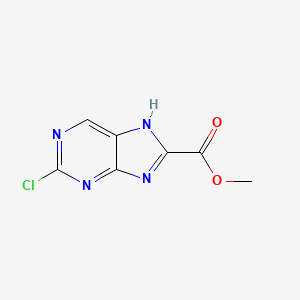

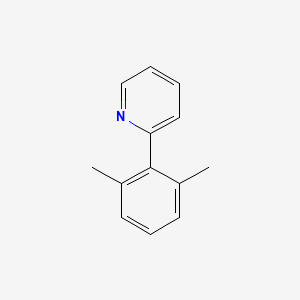

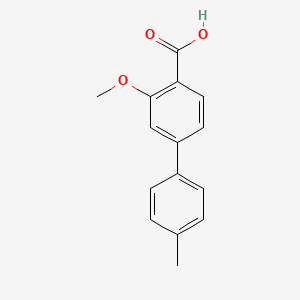
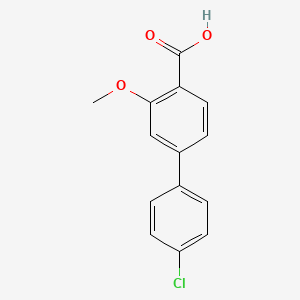
![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)
